molecular formula C10H19ClN2O B1400234 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-34-4

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1400234
CAS No.: 1380300-34-4
M. Wt: 218.72 g/mol
InChI Key: RLLJBTQRDLAPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Nitrogen Heterocycles

Spirocyclic nitrogen heterocycles represent a distinctive class of organic compounds characterized by their unique three-dimensional architecture where two or more rings share a single common atom, with at least one ring containing nitrogen atoms. These compounds are fundamentally different from other bicyclic systems due to their single point of connection, which distinguishes them from isolated ring compounds like biphenyl that have no connecting atoms, fused ring compounds like decalin with two adjacent connecting atoms, and bridged ring compounds like norbornane with two non-adjacent connecting atoms. The spirocyclic framework creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with molecular interactions and produce diverse three-dimensional shapes, making them particularly valuable in chemical research.

The structural complexity of spirocyclic nitrogen heterocycles contributes to their unique conformational features, structural rigidity, and promising skeletal systems for various applications. These compounds can be broadly classified into carbocyclic and heterocyclic categories, where heterocyclic spiro compounds contain at least one heteroatom such as nitrogen, oxygen, or sulfur. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent systems. Furthermore, the doubling of molecular weight combined with cross-shaped molecular structure and rigidity leads to entanglement in the amorphous solid state, inhibiting crystallization processes.

Recent pharmaceutical research has demonstrated the increasing importance of nitrogen heterocycles in drug development, with an incredible increase in approved drugs containing at least one nitrogen heterocycle reaching eighty-two percent compared to fifty-nine percent from preceding decades. This trend reflects the growing recognition of these structural motifs in contemporary medicinal chemistry and their potential for creating novel therapeutic agents with enhanced properties and selectivity profiles.

Historical Context and Discovery

The historical development of spirocyclic compounds traces back to 1900 when von Baeyer first discovered and characterized the initial spiro compound. The nomenclature and name "spirane" were first proposed by von Baeyer for bicyclic compounds with one common atom to both rings which intersect at a single point. This foundational work established the basis for understanding these unique molecular architectures and their potential applications in chemical science.

The evolution of spirocyclic chemistry continued with significant contributions from Radulescu, who later extended the nomenclature to include spiro-fused ring systems and recognized that each ring must be named individually along with specifying the spiro-fusion details. Patterson also utilized these systems in his analysis of ring systems, while The Chemical Society introduced a third method for naming spiro compounds which was later incorporated into the International Union of Pure and Applied Chemistry rules along with the other two methods.

The development of synthetic methodologies for spirocyclic compounds has experienced significant advancement over the past several decades. Reports from recent years indicate that new spiro natural products are still being isolated and synthesized, with total syntheses of some compounds isolated many years ago being achieved using more sophisticated methodologies available in contemporary chemical research. The field has matured significantly since the 1970s when many structures of these spiro compounds were first elucidated, with newer spirocyclization methods tending to be both more efficient and conducted enantioselectively.

The specific compound this compound represents part of the broader evolution in diazaspiro chemistry, where researchers have focused on developing compounds with enhanced properties and specific structural features that enable targeted applications in chemical and biological research.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. According to official naming protocols, monospiro hydrocarbons composed of two saturated cycloalkane rings are named using specific nomenclature conventions where the prefix "spiro" is added to a von Baeyer descriptor that indicates the number of carbon atoms connected to the spiro atom in each ring. The descriptor is arranged in ascending order, separated by a period, and enclosed in square brackets, with the name of the original hydrocarbon indicating the total number of skeletal atoms.

Property Value
International Union of Pure and Applied Chemistry Name 2-ethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
PubChem Compound Identifier 66570354
Molecular Formula C₁₀H₁₉ClN₂O
Molecular Weight 218.72 g/mol
Parent Compound Identifier 65966600
InChI Key RLLJBTQRDLAPEO-UHFFFAOYSA-N

The compound's systematic name reflects its structural components: the "2-ethyl" designation indicates an ethyl substituent at position 2, while "2,8-diaza" specifies nitrogen atoms at positions 2 and 8 within the spirocyclic framework. The "spiro[4.5]" notation describes the ring sizes according to von Baeyer nomenclature, indicating a four-membered ring connected to a five-membered ring through the spiro center. The "decan-3-one" portion indicates the total ten-carbon skeleton with a ketone functional group at position 3, while "hydrochloride" specifies the salt form of the compound.

Alternative designations for this compound include various database-specific identifiers and chemical naming variations. The parent compound without the hydrochloride salt has the molecular formula C₁₀H₁₈N₂O and molecular weight of 182.26 g/mol, registered under PubChem Compound Identifier 65966600. These naming conventions ensure precise identification and facilitate accurate communication within the scientific community regarding this specific spirocyclic nitrogen heterocycle.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated increasing interest in spirocyclic compounds due to their numerous potential applications and unique structural properties. The use of spirocycles in drug discovery and medicinal chemistry has been expanding significantly over the last two decades, clearly translating into the pharmaceutical landscape with multiple approved drugs containing spirocyclic frameworks. This growing interest stems from the versatility and structural similarity of these compounds to important pharmacophore centers, making them valuable scaffolds for developing new therapeutic agents.

Recent synthetic strategies for spiro heterocycles have focused on developing efficient methodologies for constructing these complex molecular architectures. Spiro heterocycles have received special attention in medicinal chemistry because of their promising biological activity profiles. The unique three-dimensional structure created by the spiro center reduces conformational entropy penalties associated with target binding and produces diverse three-dimensional shapes that can enhance selectivity and potency in biological systems.

The diazaspiro[4.5]decane framework, specifically exemplified by this compound, represents an important class of compounds in contemporary research. Recent patent literature has described various 2,8-diazaspiro[4.5]decane compounds as inhibitors of specific biological targets, including LATS1/2 pathways that may represent options for pharmacological intervention in human diseases or conditions such as idiopathic pulmonary fibrosis and acute respiratory distress syndrome. This demonstrates the continued relevance of this structural class in developing new therapeutic approaches.

Research Application Structural Feature Significance
Biological Target Inhibition Diazaspiro framework Enhanced selectivity profiles
Three-dimensional Drug Design Spirocyclic architecture Reduced conformational entropy
Synthetic Methodology Development Heterocyclic nitrogen incorporation Novel synthetic approaches
Pharmaceutical Scaffold Design Quaternary carbon center Structural rigidity and stability

The relevance of this compound in contemporary chemical research extends beyond its immediate applications to its role as a representative compound in the broader class of spirocyclic nitrogen heterocycles. These compounds serve as important building blocks in organic synthesis and provide valuable insights into structure-activity relationships that inform the design of new chemical entities with enhanced properties and targeted functionalities.

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJBTQRDLAPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In Vivo Formulation

For biological studies, the compound may need to be formulated in a manner suitable for in vivo administration. This often involves dissolving the compound in DMSO and then mixing it with other solvents like PEG300 and Tween 80 to enhance solubility and bioavailability. The process typically involves:

  • DMSO Master Liquid Preparation : Dissolve the compound in DMSO to create a concentrated solution.
  • Formulation : Mix the DMSO solution with PEG300 and Tween 80, followed by water, to achieve a clear solution.

Example Formulation Steps:

  • Dissolve $$x$$ mg of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride in $$y$$ μL DMSO.
  • Add $$z$$ μL PEG300 and mix until clear.
  • Add $$w$$ μL Tween 80 and mix until clear.
  • Finally, add $$v$$ μL water and mix until clear.

Note: Specific ratios and volumes depend on the solubility and desired concentration of the compound.

Research Findings and Challenges

While detailed research findings specific to this compound are limited, general challenges in synthesizing and formulating similar compounds include achieving high purity and solubility. The use of appropriate solvents and conditions is crucial to avoid degradation and ensure stability.

Chemical Reactions Analysis

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Chemistry

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride serves as an essential building block in the synthesis of more complex molecules. Its spirocyclic nature allows for the creation of novel compounds with potential applications in various chemical reactions.

Biology

The compound has been studied for its biological activities, including:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against a range of pathogens.
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Medicine

The compound's role as a dual inhibitor of receptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) family members (TYK2 and JAK1) has garnered attention for therapeutic applications:

  • Anti-inflammatory Potential : By inhibiting RIPK1, it disrupts necroptosis pathways, which could be beneficial in treating inflammatory diseases such as inflammatory bowel disease (IBD).
  • Mechanism of Action : The inhibition of RIPK1 prevents downstream signaling that leads to cell death and inflammation.

Study on Inflammatory Bowel Disease (IBD)

A notable study investigated the efficacy of a derivative of this compound in treating IBD. The findings highlighted:

  • Superior Potency : The compound demonstrated enhanced efficacy compared to existing treatments like tofacitinib.
  • Mechanism : It was found to regulate the formation of Th1, Th2, and Th17 cells involved in IBD pathogenesis.

Antimicrobial Efficacy Study

Researchers at the University of Groningen evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria:

  • Results : Significant inhibition zones were observed compared to controls, supporting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of various diazaspiro compounds were compared:

  • Findings : this compound exhibited potent activity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one HCl Ethyl (C₂H₅) C₁₀H₁₈ClN₂O 190.67 CNS drug candidate
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl 4-Chlorobenzyl C₁₅H₂₀Cl₂N₂O 315.24 Antipsychotic research
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one HCl Cyclopropylmethyl C₁₂H₂₀ClN₂O 252.76 Agrochemical intermediate
2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one HCl Trifluoroethyl C₁₀H₁₅ClF₃N₂O 278.69 Enhanced metabolic stability

Key Observations :

  • The 4-chlorobenzyl analog () exhibits higher molecular weight and lipophilicity, making it suitable for CNS penetration.
  • Cyclopropylmethyl () adds steric bulk, which may influence receptor binding specificity.

Heteroatom Modifications in the Spiro Core

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Notable Properties Reference ID
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one HCl Two N atoms C₁₀H₁₈ClN₂O 190.67 Balanced solubility
1-Thia-4,8-diazaspiro[4.5]decan-3-one HCl Sulfur (S) at position 1 C₂₂H₂₅Cl₂N₃OS₂ 482.49 Antipsychotic activity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl Oxygen (O) at position 1 C₇H₁₂ClN₂O₂ 197.16 Improved hydrogen bonding

Key Observations :

  • Sulfur substitution () increases molecular complexity and may enhance binding to dopamine receptors.

Key Observations :

  • High melting points (e.g., 262–264°C in ) correlate with crystalline stability.

Biological Activity

Overview

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS No. 1380386-77-5) is a spiro compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.26 g/mol
  • InChI Key : WYEOILWMDWYNGG-UHFFFAOYSA-N

The primary mechanism of action for this compound involves the inhibition of specific kinases:

  • Receptor Interacting Protein Kinase 1 (RIPK1) : This compound inhibits RIPK1's kinase activity, thus blocking the necroptosis pathway, which is a form of programmed cell death associated with inflammation and various diseases .
  • TYK2/JAK1 Pathway : The compound also shows potential in modulating the TYK2/JAK1 signaling pathways, which are crucial in immune responses and hematopoiesis.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that this compound induces cytotoxic effects in cancer cell lines, outperforming traditional chemotherapeutics like bleomycin in certain models .
  • Apoptosis Induction : It has been shown to promote apoptosis in hypopharyngeal tumor cells, suggesting its role as a potential anticancer agent .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values lower than those of conventional agents.

Concentration (µM)Cell Viability (%)
0100
1070
2545
5020

Study 2: Mechanistic Insights

Another study focused on the mechanism of action through RIPK1 inhibition. The compound was shown to effectively block the necroptosis pathway in human cell lines, providing protective effects against inflammatory cell death.

TreatmentNecroptosis (% Inhibition)
Control0
Compound A (10 µM)30
Compound A (50 µM)70

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, and what critical parameters influence reaction yield?

  • Methodology : Cyclization reactions are commonly employed, often starting with ethyl-substituted precursors. A base-catalyzed intramolecular cyclization in solvents like dichloromethane or THF under reflux (60–80°C) is typical. Critical parameters include reaction temperature, choice of base (e.g., K₂CO₃ or DBU), and purity of starting materials. Impurities in precursors can lead to side reactions, reducing yield .
  • Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity. Yield optimization may require iterative adjustment of solvent polarity and catalyst loading .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety Protocols : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of fine particles. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis. Desiccants like silica gel should be included to mitigate moisture-induced degradation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural conformation of this spirocyclic compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and ethyl group positioning. IR spectroscopy identifies carbonyl (C=O) and ammonium (N–H) stretches .
  • Crystallography : X-ray diffraction using SHELXL for refinement (e.g., resolving hydrogen atom positions). For accurate ring-puckering analysis, apply Cremer-Pople coordinates to quantify out-of-plane deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models for this compound?

  • Approach : Conduct dose-response assays (e.g., IC₅₀ comparisons) in multiple cell lines (e.g., U937 vs. HEK-293) to assess cell-type specificity. Use Western blotting to verify target engagement (e.g., RIPK1 phosphorylation inhibition) .
  • Data Analysis : Apply ANOVA to identify statistically significant variability. Control for differences in cell permeability or metabolic rates using fluorescent tracer dyes .

Q. What strategies are effective in optimizing the inhibitory activity of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one derivatives against target enzymes like RIPK1?

  • Structure-Activity Relationship (SAR) : Systematically modify the ethyl group (e.g., replacing with bulkier substituents) to enhance binding pocket occupancy. Use molecular docking (e.g., AutoDock Vina) to predict interactions with RIPK1’s kinase domain .
  • Synthetic Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) to the spirocyclic ring to improve metabolic stability. Validate improvements via kinase inhibition assays (e.g., ADP-Glo™) .

Q. What computational approaches are recommended for analyzing the spirocyclic ring conformation and its impact on molecular interactions?

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity using crystallographic data. Compare with density functional theory (DFT)-optimized geometries to assess energy barriers for ring flipping .
  • Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., explicit water models) to evaluate conformational stability. Use GROMACS or AMBER for trajectory analysis .

Q. How can researchers validate the selectivity of this compound for RIPK1 over structurally similar kinases?

  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to test off-target inhibition. Focus on kinases with homologous ATP-binding domains (e.g., RIPK2, MLKL) .
  • Competitive Binding Assays : Co-incubate with ATP analogs (e.g., ATP-γ-S) to determine competitive vs. allosteric inhibition. Analyze binding kinetics via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.